N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-methoxybenzamide
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Overview
Description
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-methoxybenzamide is a complex organic compound characterized by its unique structure, which includes a cyclopentyl ring substituted with hydroxy and hydroxymethyl groups, and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-methoxybenzamide typically involves the reaction of 3-hydroxy-4-methoxybenzoic acid with cyclopentylamine in the presence of a coupling agent such as 2-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) and a base like N,N-diisopropylethylamine (DIEA). The reaction is carried out in a solvent such as dimethylformamide (DMF) and monitored by thin-layer chromatography (TLC) until completion .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the amide group would produce an amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: The compound’s potential bioactivity could be explored for therapeutic applications, such as drug development.
Mechanism of Action
The mechanism of action of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-methoxybenzamide would depend on its specific application. In biological systems, it could interact with enzymes or receptors, influencing various biochemical pathways. The hydroxyl and methoxy groups may play a role in binding to active sites or altering the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-cyclopentyl-3-hydroxy-4-methoxybenzamide: Similar structure but lacks the hydroxymethyl group.
N-cyclohexyl-3-hydroxy-4-methoxybenzamide: Similar structure with a cyclohexyl ring instead of a cyclopentyl ring.
Uniqueness
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-methoxybenzamide is unique due to the presence of both hydroxy and hydroxymethyl groups on the cyclopentyl ring, which can influence its reactivity and interactions with other molecules
Properties
IUPAC Name |
N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-19-13-5-3-2-4-11(13)14(18)15-10-6-9(8-16)12(17)7-10/h2-5,9-10,12,16-17H,6-8H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJLLNZYCYYVSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2CC(C(C2)O)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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